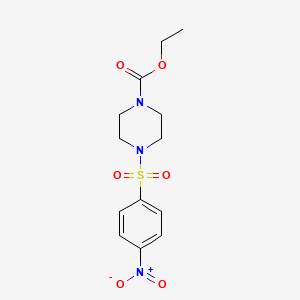

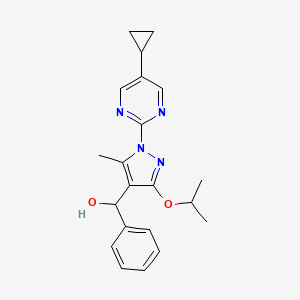

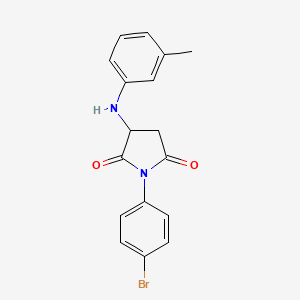

![molecular formula C20H18N2O3S B3008747 N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 942012-97-7](/img/structure/B3008747.png)

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound that falls within the broader class of naphthalene-sulfonamides. These compounds have been studied for various applications, including their potential as inhibitors of enzymes and as imaging agents in medical diagnostics. While the specific compound is not directly mentioned in the provided papers, the related compounds and their functionalities can give insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related naphthalene-sulfonamide compounds involves various chemical reactions, including sulfonation, amidation, and coupling reactions. For instance, the synthesis of potent aldosterone synthase inhibitors involved the introduction of substituents at the phenylsulfinyl moiety and changes in the substitution pattern at the naphthalene core . Similarly, carbon-11 labeled naphthalene-sulfonamides were synthesized for PET imaging, which involved O-[(11)C]methylation or N-[(11)C]methylation of their corresponding precursors . Cross-coupling reactions catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione have been used to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . These methods could potentially be adapted for the synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide.

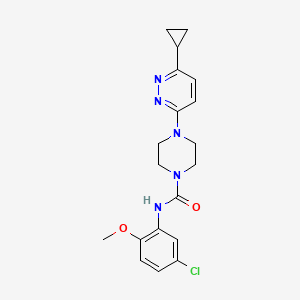

Molecular Structure Analysis

The molecular structure of naphthalene-sulfonamides is characterized by a naphthalene core, which is a fused two-ring system, and a sulfonamide group attached to it. The presence of different substituents can significantly affect the compound's properties and interactions. For example, the introduction of a trifluoromethoxy group in the phenylsulfinyl moiety resulted in a compound with potent inhibitory activity and excellent selectivity . The molecular structure of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide would likely include a pyrrolidinone ring attached to the phenyl group, which could influence its biological activity and binding properties.

Chemical Reactions Analysis

Naphthalene-sulfonamides can participate in various chemical reactions, depending on their substituents. The sulfonamide group is known for its ability to engage in hydrogen bonding, which can be crucial for biological activity. The compounds synthesized for PET imaging were designed to bind to the human CCR8 receptor, indicating that they can participate in specific receptor-ligand interactions . The cross-coupling reactions mentioned in the synthesis of N-(3-pyridinyl)-substituted sulfonamides suggest that the naphthalene-sulfonamide core can be functionalized further, which could be relevant for the synthesis and reactivity of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-sulfonamides are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can vary widely. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity and basicity, as well as its solubility in different solvents. The carbon-11 labeled compounds synthesized for PET imaging required specific activities and radiochemical yields, indicating that their physical properties were tailored for optimal imaging performance . The properties of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide would need to be empirically determined, but its structure suggests it could have unique solubility and stability characteristics relevant to its potential applications.

Applications De Recherche Scientifique

PET Imaging Agent Development

Research has explored the synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide, for potential use in positron emission tomography (PET) imaging. These derivatives are specifically targeted for imaging human CCR8, a chemokine receptor, with applications in medical diagnostics and research (Wang et al., 2008).

Magnetic Anisotropy Studies

The compound has been involved in studies examining magnetic anisotropy in cobalt(ii)-sulfonamide complexes. This research is significant for understanding magnetic properties at the molecular level, which has implications in materials science and magnetic resonance technologies (Wu et al., 2019).

Nerve Growth Factor Potentiation

A derivative of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide, specifically B-355252, has been synthesized and evaluated for its ability to enhance nerve growth factor-induced neurite outgrowth. This has potential applications in neurobiology and neuropharmacology (Williams et al., 2010).

Antimicrobial and Antifungal Activity

Compounds derived from reactions involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide have been tested for antimicrobial and antifungal activities, contributing to the search for new therapeutic agents (Vaickelionienė et al., 2011).

Enzyme Inhibition Studies

Sulfonamide derivatives of dagenan chloride, related to N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide, have been evaluated as inhibitors of lipoxygenase and α-glucosidase enzymes. This research is pertinent to the development of anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide chemosensor has been developed for fluorescence sensing and intracellular imaging of Al3+ ions. This application is significant in analytical chemistry and cell biology (Mondal et al., 2015).

Propriétés

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20-9-4-12-22(20)18-8-3-7-17(14-18)21-26(24,25)19-11-10-15-5-1-2-6-16(15)13-19/h1-3,5-8,10-11,13-14,21H,4,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPVRKSZGSLCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)